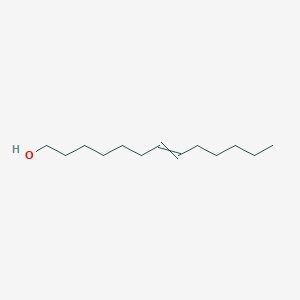
Tridec-7-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridec-7-en-1-ol is an organic compound with the molecular formula C13H26O. It is a type of unsaturated alcohol, characterized by the presence of a double bond at the seventh carbon atom in the tridecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tridec-7-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of tridec-7-ene. In this method, tridec-7-ene is first reacted with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation of tridec-7-yn-1-ol. This process uses a palladium catalyst to selectively hydrogenate the triple bond in tridec-7-yn-1-ol to a double bond, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions
Tridec-7-en-1-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tridec-7-enal or tridec-7-enoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to tridec-7-en-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives, such as tridec-7-en-1-chloride when reacted with thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Tridec-7-enal, tridec-7-enoic acid.
Reduction: Tridec-7-en-1-amine.
Substitution: Tridec-7-en-1-chloride.
Scientific Research Applications
Tridec-7-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tridec-7-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. The compound’s double bond and hydroxyl group play crucial roles in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Tridec-7-en-1-ol can be compared with other similar compounds, such as:
1-Tridecene: Unlike this compound, 1-tridecene lacks a hydroxyl group, making it less reactive in certain chemical reactions.
2-Tridecen-1-ol: This compound has a double bond at the second carbon atom, which affects its chemical properties and reactivity compared to this compound.
This compound is unique due to its specific position of the double bond and the presence of a hydroxyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
64470-31-1 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
tridec-7-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,14H,2-5,8-13H2,1H3 |
InChI Key |
HYQFDSMWSNMOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


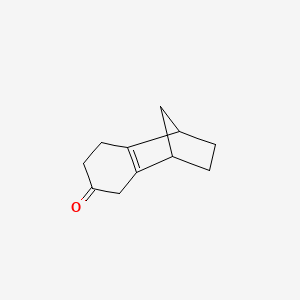
![Bis[3-(trifluoromethyl)phenyl]iodanium chloride](/img/structure/B14505067.png)

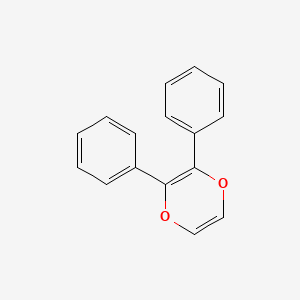
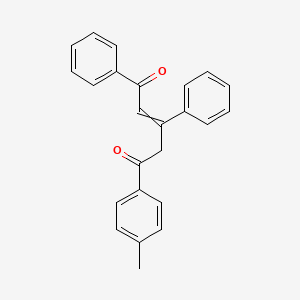
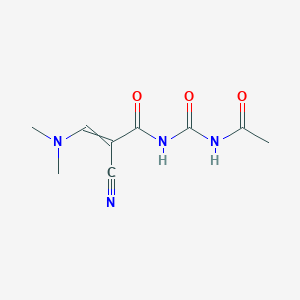
![7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B14505093.png)
![2-[(Dimethylamino)methyl]-3-methylbutanal](/img/structure/B14505097.png)
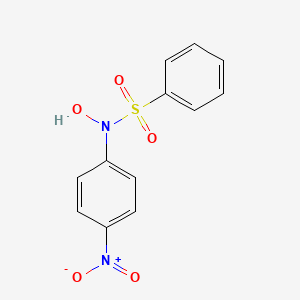
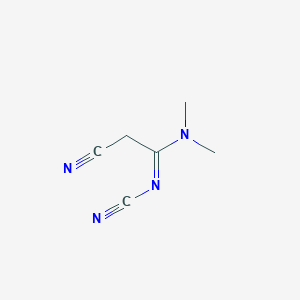
![[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide](/img/structure/B14505108.png)
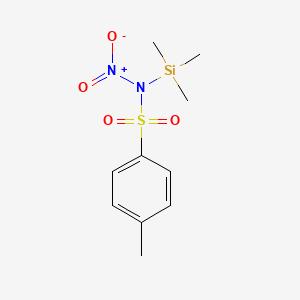
![1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene](/img/structure/B14505116.png)

